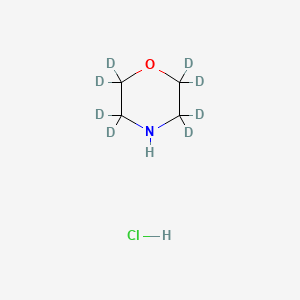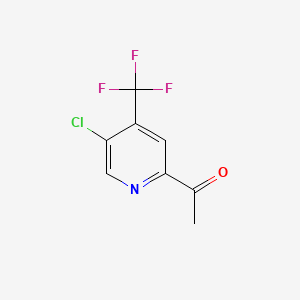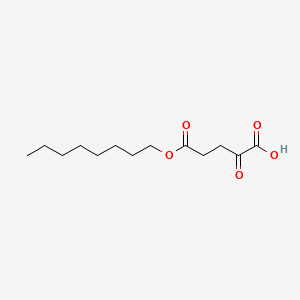
5-Octyl-alpha-ketoglutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octyl-alpha-ketoglutarate is a derivative of alpha-ketoglutarate, an important intermediate in the Krebs cycle. This compound is characterized by the presence of an octyl group attached to the alpha position of the ketoglutarate molecule. It is known for its stability and cell-permeability, making it a valuable tool in biochemical and medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-alpha-ketoglutarate typically involves the esterification of alpha-ketoglutarate with octanol. One common method involves the use of 5-octyl L-glutamate as a starting material, which is then subjected to hydrogenation in the presence of palladium on activated carbon in ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve the use of immobilized enzymes such as L-glutamate oxidase and catalase. These enzymes can be co-immobilized on carriers like ZIF-8 to achieve high conversion rates and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Octyl-alpha-ketoglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the octyl group or other functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions include various derivatives of alpha-ketoglutarate, such as carboxylic acids, alcohols, and substituted ketoglutarates.
Wissenschaftliche Forschungsanwendungen
5-Octyl-alpha-ketoglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a tool to study metabolic pathways and cellular processes.
Industry: It is used in the production of nutritional supplements and other value-added products.
Wirkmechanismus
The mechanism of action of 5-Octyl-alpha-ketoglutarate involves its role as a substrate for prolyl hydroxylases, which hydroxylate proline residues on hypoxia-inducible factors, leading to their degradation. This process regulates the cellular response to hypoxia and has implications in cancer biology . Additionally, it influences various metabolic pathways by acting as a precursor for amino acid biosynthesis and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-ketoglutarate: The parent compound, involved in the Krebs cycle and various metabolic processes.
Octyl-alpha-ketoglutarate: Similar to 5-Octyl-alpha-ketoglutarate but with different positional isomerism.
Alpha-ketoglutaramate: A metabolite of glutamine with similar biochemical properties.
Uniqueness
This compound is unique due to its enhanced cell-permeability and stability, making it more effective in cellular studies and therapeutic applications compared to its parent compound and other derivatives .
Eigenschaften
IUPAC Name |
5-octoxy-2,5-dioxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h2-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOIQZPNSBRJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
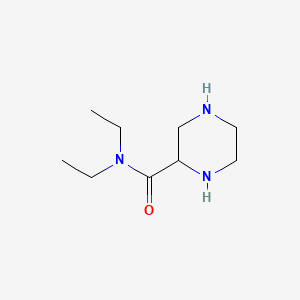
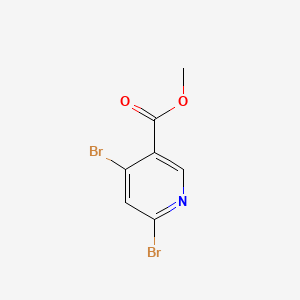

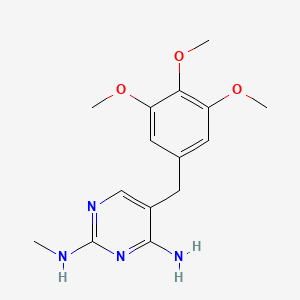
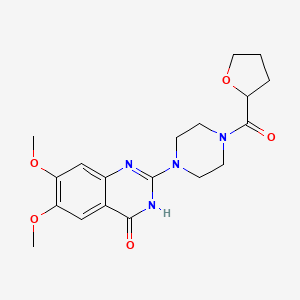
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
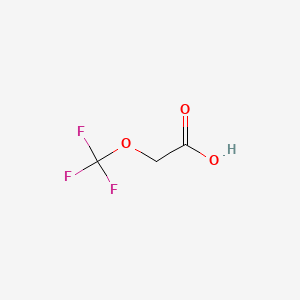
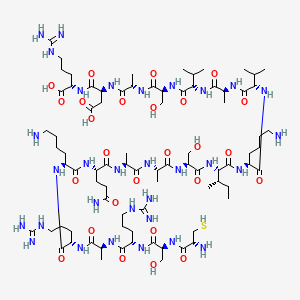
![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)
